Hydrogen-Bond Donor Capacity: N1-Methyl vs. N1-H Analog Dictates Solubility and Chromatographic Behavior
The N1-methyl substitution in CAS 412035-58-6 eliminates the tautomeric proton at N1, reducing the hydrogen-bond donor (HBD) count from 2 (in the N1-H analog, CAS 6635-31-0) to 1 . A lower HBD count is correlated with improved passive membrane permeability (Lipinski Rule of 5 compliance) and altered reversed-phase HPLC retention. The N1-H analog (CAS 6635-31-0) exhibits a melting point of 269–271 °C , whereas no melting point data are available for the N1-methyl analog, consistent with a less ordered crystal lattice and potentially higher solubility in organic solvents. This physicochemical distinction directly impacts purification strategy and formulation development.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (from SMILES CN1C=C(C(=O)O)C=C([N+](=O)[O-])C1=O) |
| Comparator Or Baseline | HBD = 2 (N1-H analog, CAS 6635-31-0, 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylic acid) |
| Quantified Difference | ΔHBD = 1 (50% reduction); melting point of comparator = 269–271 °C vs. target = no data |
| Conditions | Structure-derived calculation; melting point from vendor specification |
Why This Matters
A reduced HBD count improves the probability of acceptable membrane permeability in cell-based assays and simplifies reversed-phase chromatographic purification, making CAS 412035-58-6 the preferred choice when downstream biological testing or chromatographic resolution is critical.
